Ascaphin-1

Antimicrobial peptides Hemolysis Therapeutic index

Ascaphin-1 is a cationic, amphipathic α-helical antimicrobial peptide (AMP) first isolated from the skin secretions of the tailed frog *Ascaphus truei*. It belongs to the ascaphin family and is characterized by a 23-residue sequence (GFRDVLKGAAKAFVKTVAGHIAN·NH₂) with a C-terminal α-amidation.

Molecular Formula
Molecular Weight
Cat. No. B1578191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscaphin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ascaphin-1: A Gram-Negative Selective Antimicrobial Peptide from the Most Primitive Extant Anuran


Ascaphin-1 is a cationic, amphipathic α-helical antimicrobial peptide (AMP) first isolated from the skin secretions of the tailed frog *Ascaphus truei* [1]. It belongs to the ascaphin family and is characterized by a 23-residue sequence (GFRDVLKGAAKAFVKTVAGHIAN·NH₂) with a C-terminal α-amidation [1]. It exhibits selective, high-potency activity against Gram-negative bacteria, notably *Escherichia coli* (MIC = 3–6 µM), with remarkably weak hemolytic activity (HC₅₀ > 200 µM) [1]. Its physicochemical properties—including a net charge of +4, a mass of 2370.78 Da, and a hydrophobicity of 0.313—are cataloged in authoritative AMP databases [2].

Why Ascaphin-1 Cannot Be Substituted by Other Ascaphins or Frog Skin AMPs: A Quantitative Basis for Selection


The ascaphin family peptides exhibit starkly divergent activity–toxicity profiles despite sharing a conserved structural scaffold [1]. Ascaphin-1 is distinguished by a pronounced Gram-negative selectivity paired with near-negligible hemolysis, a profile that is not shared by the most potent family member, Ascaphin-8, which exerts broad-spectrum activity at the cost of substantial erythrocyte toxicity [1]. Furthermore, the biological potency of Ascaphin-1 is strictly dependent on C-terminal α-amidation; substitution with the free acid form results in an ~8-fold loss of activity [1]. These critical, quantifiable differences mean that in-class substitution or procurement of an incorrectly specified form will fundamentally compromise experimental or therapeutic outcomes [1].

Quantitative Differentiation Evidence for Ascaphin-1 Versus In-Class and Cross-Class Antimicrobial Peptide Comparators


Hemolytic Activity: Ascaphin-1 HC₅₀ >200 µM vs. Ascaphin-8 HC₅₀ = 50–55 µM

Ascaphin-1 demonstrates exceptionally low hemolytic activity, with an HC₅₀ greater than 200 µM against human erythrocytes, representing the highest concentration tested without reaching the 50% hemolysis threshold [1][2]. In contrast, its closest in-class analog, Ascaphin-8, exhibits a measured HC₅₀ of 50 µM for the native peptide and 55 µM for the synthetic amidated form, indicating >4-fold greater toxicity to human red blood cells [1]. This differential was independently corroborated in a subsequent cross-study commentary, which noted that 'the therapeutic potential of ascaphin-8 as an anti-infective agent is limited by its moderately high haemolytic activity (HC₅₀ = 55 μM) while ascaphin-1 and ascaphin-5 have very low haemolytic activities (HC₅₀ > 200 μM)' [3].

Antimicrobial peptides Hemolysis Therapeutic index Drug safety

Gram-Negative Selectivity: Ascaphin-1 S. aureus MIC >50–100 µM vs. Ascaphin-8 S. aureus MIC = 3–6 µM

Ascaphin-1 exhibits a pronounced Gram-negative selectivity profile that is quantifiably distinct from the broad-spectrum activity of Ascaphin-8. Against *Escherichia coli*, both peptides show comparable potency (MIC = 3–6 µM for amidated forms) [1]. However, against *Staphylococcus aureus*, Ascaphin-1 displays an MIC exceeding 50 µM (native) and >100 µM (synthetic amidated), while Ascaphin-8 demonstrates potent anti-Gram-positive activity with an MIC of 6 µM (native) and 3 µM (synthetic amidated) [1]. This represents a >16-fold difference in S. aureus potency. Ascaphin-8 additionally inhibits *E. faecalis* (MIC = 50 µM), *Streptococcus* Group B (MIC = 6 µM), and *C. albicans* (MIC = 25 µM), organisms against which Ascaphin-1 is essentially inactive (MIC > 100 µM) [1].

Gram-negative selectivity Antimicrobial spectrum Broad-spectrum vs. narrow-spectrum MIC

C-Terminal Amidation Potency Dependence: Amidated Ascaphin-1 MIC = 3 µM vs. Free Acid MIC = 25 µM for E. coli

The antimicrobial potency of Ascaphin-1 is critically dependent on the C-terminal α-amidation post-translational modification. Direct comparison of synthetic replicates reveals that amidated Ascaphin-1 inhibits *E. coli* with an MIC of 3 µM, whereas the free acid form requires 25 µM to achieve the same endpoint—an 8.3-fold reduction in potency [1]. This effect is even more pronounced against other Gram-negative targets: against *Enterobacter cloacae* and *Klebsiella pneumoniae*, the amidated form shows MICs of 6 µM versus 50 µM for the free acid (8.3-fold difference) [1]. The critical role of C-terminal amidation is supported by the observation that the native, endogenously isolated Ascaphin-1, which is naturally amidated, shows an MIC of 6 µM against *E. coli*, comparable to the synthetic amidated form [1].

C-terminal amidation Post-translational modification Peptide synthesis specification Structure-activity relationship

Therapeutic Index Superiority: Ascaphin-1 TI >66.7 vs. Ascaphin-8 TI = 9.2 Against E. coli

The therapeutic index (TI), calculated as HC₅₀/MIC against a target pathogen, provides an integrated measure of antimicrobial efficacy versus mammalian cytotoxicity. For Ascaphin-1 against *E. coli*, the TI can be conservatively estimated as >200 µM / 3 µM = >66.7 (using the synthetic amidated MIC) or >200 µM / 6 µM = >33.3 (using the native peptide MIC) [1]. For Ascaphin-8 against *E. coli*, the TI is calculated as 55 µM / 6 µM = 9.2 [1]. This represents a >3.6- to >7.2-fold superiority in selectivity for Ascaphin-1. This selectivity advantage is consistent with the broader class-level observation that ascaphins with Gram-negative selectivity (Ascaphin-1, Ascaphin-3, Ascaphin-5) uniformly exhibit HC₅₀ > 200 µM, whereas the broad-spectrum Ascaphin-8 is the notable outlier with HC₅₀ = 50–55 µM [1][2].

Therapeutic index Selectivity index Drug safety margin HC50/MIC ratio

Structural Family Uniqueness: Ascaphins Share No Appreciable Sequence Identity with Other Frog Skin AMP Families

The ascaphin family, including Ascaphin-1, occupies a structurally isolated position within the amphibian antimicrobial peptide landscape. The founding study explicitly states that 'the ascaphins show no appreciable structural similarity with other families of antimicrobial peptides from frog skin' [1]. Instead, they display limited sequence identity with the cationic, amphipathic α-helical peptides pandinin 1 and opistoporin 1, which were isolated from the venoms of African scorpions—a phylogenetically distant source [1]. This structural novelty is further underscored by the ascaphin consensus sequence GX₂DX₂KGAAKX₃KTVAX₂IANX·COOH (for Ascaphins 2–7), which defines a unique motif not found in the ranatuerin, brevinin, temporin, magainin, dermaseptin, esculentin, or other well-characterized anuran AMP families [1][2]. Ascaphin-1 and Ascaphin-8 are distinguished from Ascaphins 2–7 by possessing a C-terminal α-amidated residue rather than a free carboxyl terminus [1].

Structural novelty AMP family classification Phylogenetic markers Sequence identity

Physicochemical Identity Parameters for Procurement QC: Mass 2370.78 Da, Net Charge +4, Hydrophobicity 0.313

Precise physicochemical characterization is essential for procurement verification and batch-to-batch consistency. The DRAMP database entry for Ascaphin-1 (DRAMP01840) and the CAMP database (CAMPSQ4332) provide validated physicochemical parameters: molecular mass of 2370.78 Da (calculated monoisotopic mass for the C-terminally amidated form), molecular formula C₁₀₈H₁₇₆N₃₂O₂₈, net charge of +4 at neutral pH, isoelectric point (pI) of 10.29, hydropathicity (GRAVY) of 0.313, aliphatic index of 93.48, and a Boman index of -14.37 [1][2]. These parameters distinguish Ascaphin-1 from Ascaphin-8 (mass 2076.45 Da, net charge +3, pI 10.22), Ascaphin-3 (mass 2371.78 Da), and other ascaphin family members [1][3]. The computed instability index of 16.344 classifies Ascaphin-1 as stable in aqueous solution, supporting its suitability for extended experimental workflows [2].

Quality control Peptide characterization Mass spectrometry Physicochemical properties

High-Impact Research and Industrial Application Scenarios for Ascaphin-1 Driven by Quantitative Differentiation Evidence


Lead Optimization for Gram-Negative Selective Anti-Infectives with Minimal Hemolytic Liability

Ascaphin-1 is the superior starting scaffold for medicinal chemistry programs targeting serious Gram-negative infections (e.g., ESBL-producing Enterobacteriaceae) where mammalian cell safety is the primary optimization constraint. Its therapeutic index of >66.7 against *E. coli*—derived from an HC₅₀ > 200 µM and an MIC of 3 µM [1]—establishes a safety-margin baseline far exceeding that of Ascaphin-8 (TI = 9.2). Structure–activity relationship (SAR) studies can focus on enhancing potency against *Pseudomonas aeruginosa* (baseline MIC = 25 µM) while preserving the intrinsically low hemolytic activity, a development path that is substantially lower-risk than attempting to detoxify the inherently hemolytic Ascaphin-8 scaffold [1].

Microbiome-Sparing Anti-Infective Research: Targeting Gram-Negative Pathogens While Preserving Gram-Positive Commensals

Ascaphin-1's Gram-negative selectivity (MIC > 100 µM against *S. aureus*, *S. epidermidis*, and *E. faecalis*) versus its Gram-negative potency (MIC = 3–6 µM against *E. coli*, *E. cloacae*, and *K. pneumoniae*) [1] makes it an ideal tool compound for microbiome-sparing anti-infective research. In contrast to the broad-spectrum Ascaphin-8, which eliminates both Gram-positive and Gram-negative organisms, Ascaphin-1 can be deployed in experimental models to selectively deplete Enterobacteriaceae while leaving the Gram-positive skin or gut microbiota intact, enabling studies on microbiome-mediated resistance to pathogen colonization.

Evolutionary Antimicrobial Defense Research Using the Most Primitive Extant Anuran Peptide Repertoire

Ascaphin-1 is sourced from *Ascaphus truei*, the most primitive extant anuran and the sister taxon to all other living frogs [1]. This unique phylogenetic position makes Ascaphin-1 an invaluable molecular probe for evolutionary immunology research, enabling comparative studies with peptides from more derived anuran families (Ranidae, Hylidae, Pipidae). The structural uniqueness of ascaphins—showing no homology with other frog skin AMP families [1]—provides a rare window into the ancestral amphibian innate immune arsenal, facilitating phylogenetic reconstructions of host-defense peptide evolution.

Procurement Specification: C-Terminally Amidated Ascaphin-1 for Reproducible Antimicrobial Research

Any procurement of Ascaphin-1 for antimicrobial research must specify the C-terminally α-amidated form (GFRDVLKGAAKAFVKTVAGHIAN·NH₂, mass 2370.78 Da). The free acid form exhibits an 8.3-fold reduction in potency against *E. coli* (MIC = 25 µM vs. 3 µM), *E. cloacae*, and *K. pneumoniae* [1]. Incoming material should be verified against the DRAMP-curated physicochemical parameters: molecular mass of 2370.78 Da by MALDI-TOF MS, net charge of +4, and RP-HPLC purity of ≥95% [2]. This specification ensures batch-to-batch reproducibility and prevents the confounding effects of mixed amidation states in biological assays.

Quote Request

Request a Quote for Ascaphin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.